methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(Carboxymethyl)-1H-1,2,3-triazole-5-carboxylate.
Reduction: 4-(Hydroxymethyl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of novel materials with specific properties such as conductivity and fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 1H-1,2,3-triazole-5-carboxylate: Lacks the hydroxymethyl group.
4-(Hydroxymethyl)-1H-1,2,3-triazole: Lacks the carboxylate group.
Uniqueness
Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both the hydroxymethyl and ester groups, which provide versatility in chemical reactions and potential applications. The combination of these functional groups allows for diverse modifications and interactions with other molecules, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-11-5(10)4-3(2-9)6-8-7-4/h9H,2H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPNZYZVKQOSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092710-47-7 |
Source
|
Record name | methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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